molecular formula C12H21N3 B13247883 1-(1H-Imidazol-2-yl)-2-propylcyclohexan-1-amine

1-(1H-Imidazol-2-yl)-2-propylcyclohexan-1-amine

Cat. No.: B13247883
M. Wt: 207.32 g/mol
InChI Key: MXWYUDKTDDAPFE-UHFFFAOYSA-N
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Description

1-(1H-Imidazol-2-yl)-2-propylcyclohexan-1-amine is a compound that features an imidazole ring, a propyl group, and a cyclohexane ring Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-Imidazol-2-yl)-2-propylcyclohexan-1-amine typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired product . The reaction conditions are mild enough to include a variety of functional groups, including aryl halides, aromatic, and saturated heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

1-(1H-Imidazol-2-yl)-2-propylcyclohexan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The imidazole ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield various reduced derivatives of the imidazole ring.

Scientific Research Applications

1-(1H-Imidazol-2-yl)-2-propylcyclohexan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1H-Imidazol-2-yl)-2-propylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-imidazole: A simpler imidazole derivative with similar chemical properties.

    2-Phenylimidazole: Another imidazole derivative with a phenyl group instead of a propyl group.

    Cyclohexylamine: A compound with a cyclohexane ring and an amine group, but without the imidazole ring.

Uniqueness

1-(1H-Imidazol-2-yl)-2-propylcyclohexan-1-amine is unique due to its combination of an imidazole ring, a propyl group, and a cyclohexane ring. This unique structure imparts specific chemical and biological properties that are not found in simpler imidazole derivatives or other similar compounds .

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

1-(1H-imidazol-2-yl)-2-propylcyclohexan-1-amine

InChI

InChI=1S/C12H21N3/c1-2-5-10-6-3-4-7-12(10,13)11-14-8-9-15-11/h8-10H,2-7,13H2,1H3,(H,14,15)

InChI Key

MXWYUDKTDDAPFE-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCCCC1(C2=NC=CN2)N

Origin of Product

United States

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